![molecular formula C20H22N2O5 B2483296 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide CAS No. 922128-32-3](/img/structure/B2483296.png)
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide
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Description
This compound is part of a class of chemicals involved in various synthetic routes and potential applications in medicinal chemistry due to its complex molecular structure. The synthesis and analysis of similar structures have provided insights into novel therapeutic agents and the understanding of their interactions at the molecular level.
Synthesis Analysis
The synthesis of related 1,4-benzothiazepines and 1,4-benzoxazepines involves cyclizations of specific precursors under controlled conditions, showing the complexity and the precision required in synthesizing these compounds (Katritzky et al., 2001).
Molecular Structure Analysis
Structural analysis of similar compounds, such as the study on benzimidazole-tethered oxazepine heterocyclic hybrids, reveals the intricate interactions within these molecules, including charge distributions and potential regions of reactivity which are crucial for their biological activity (Almansour et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of similar compounds demonstrate their potential in various biological applications. For instance, the development of potent serotonin-3 (5-HT3) receptor antagonists from related compounds shows the importance of structural specificity for biological activity (Harada et al., 1995).
Scientific Research Applications
Synthesis and Chemical Characterization
Synthesis of Benzoxazepines : The synthesis of 1,4-benzoxazepines involves cyclizations of 1-[2-arylthio(oxy)ethyl]-5-benzotriazolyl-2-pyrrolidinones and 3-benzotriazolyl-2-[2-arylthio(oxy)ethyl]-1-isoindolinones, producing novel compounds through Lewis acid-mediated reactions. This method provides a pathway to generate a variety of benzoxazepines, including those similar to N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide (Katritzky et al., 2001).
Biomedical Applications
Alzheimer's Disease Imaging : Novel benzoxazole derivatives, structurally related to benzoxazepines, have been synthesized and evaluated as potential positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. These compounds show high affinity for β-amyloid aggregates and demonstrate potential as diagnostic tools for Alzheimer's disease (Cui et al., 2012).
Antibacterial and Anticancer Agents : Benzoxepine-1,2,3-triazole hybrids have been synthesized and evaluated for their potential as antibacterial and anticancer agents. These compounds exhibit notable activity against certain bacterial strains, particularly Gram-negative bacteria, and demonstrate cytotoxicity against lung and colon cancer cell lines, highlighting their potential in therapeutic applications (Kuntala et al., 2015).
Material Science : Benzoxazepine compounds have been involved in the development of novel aromatic polyimides, which exhibit high solubility and thermal stability. These materials have potential applications in the field of high-performance polymers and electronics (Butt et al., 2005).
properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-4-22-10-11-27-15-9-8-13(12-14(15)20(22)24)21-19(23)18-16(25-2)6-5-7-17(18)26-3/h5-9,12H,4,10-11H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWUTUHUUQMJQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=C(C=CC=C3OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,6-dimethoxybenzamide |
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